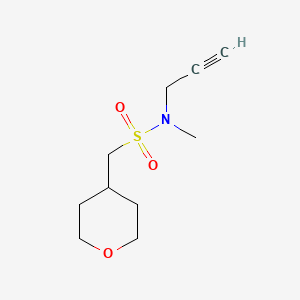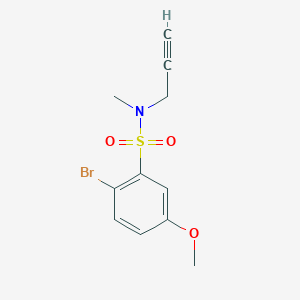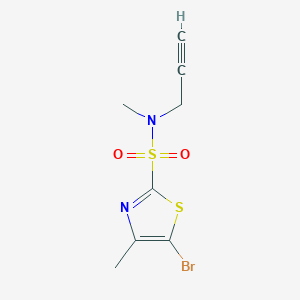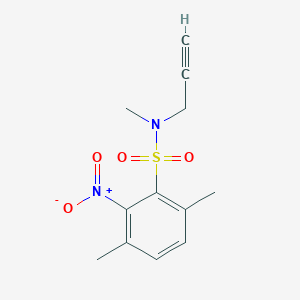![molecular formula C11H16FNO2S B7678423 N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide](/img/structure/B7678423.png)
N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide, also known as LY404039, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of metabotropic glutamate receptor antagonists and has been shown to have promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide involves its interaction with the metabotropic glutamate receptor 2/3 (mGluR2/3). This receptor is located presynaptically on glutamatergic neurons and is responsible for regulating the release of glutamate in the brain. This compound acts as an antagonist of this receptor, inhibiting the release of glutamate and reducing the excitatory input to postsynaptic neurons. This mechanism of action has been shown to have potential therapeutic benefits in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its interaction with the metabotropic glutamate receptor 2/3 (mGluR2/3). By inhibiting the release of glutamate, this compound can reduce the excitatory input to postsynaptic neurons, which can have downstream effects on various neurotransmitter systems. This can lead to changes in behavior, cognition, and mood, which are relevant to the treatment of neurological disorders such as schizophrenia, anxiety, and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide in lab experiments is its high affinity for the metabotropic glutamate receptor 2/3 (mGluR2/3). This allows for precise modulation of glutamate release and downstream effects on neurotransmitter systems. However, one limitation of using this compound in lab experiments is its potential off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide. One potential direction is the development of more selective and potent mGluR2/3 antagonists, which can improve the efficacy and specificity of this class of compounds. Another direction is the investigation of the potential therapeutic benefits of this compound in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the development of imaging techniques that can visualize the binding and distribution of this compound in the brain can provide valuable insights into its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide is a multi-step process that involves the reaction of several reagents. The starting material for the synthesis is 5-fluoro-2-methylbenzaldehyde, which is reacted with methylamine to form the corresponding imine. The imine is then reduced using sodium borohydride to obtain the corresponding amine. This amine is then reacted with ethanesulfonyl chloride to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia, anxiety, and depression. Preclinical studies have shown that this compound has a high affinity for the metabotropic glutamate receptor 2/3 (mGluR2/3) and can act as an antagonist, inhibiting the release of glutamate in the brain. This mechanism of action has been shown to have potential therapeutic benefits in the treatment of various neurological disorders.
Propiedades
IUPAC Name |
N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2S/c1-4-16(14,15)13(3)8-10-7-11(12)6-5-9(10)2/h5-7H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIWVGPZCKDDKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)CC1=C(C=CC(=C1)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydroxypropyl]cyclopropanecarboxamide](/img/structure/B7678343.png)

![1-[1-[2-(3-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7678374.png)


![Propyl 4-(6-azaspiro[2.5]octane-2-carbonylamino)benzoate;hydrochloride](/img/structure/B7678394.png)

![1-[2-(3-Bromo-5-fluorophenoxy)ethyl]-1,2,4-triazole](/img/structure/B7678412.png)
![3-Methyl-5-[[2-(1,3-thiazol-2-yl)phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B7678413.png)
![3-fluoro-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B7678419.png)

![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1H-indole-6-carboxamide](/img/structure/B7678425.png)
![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7678435.png)
